molecular formula C16H16N4O3 B11204734 2,4-dihydroxy-N'-[(E)-pyridin-2-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

2,4-dihydroxy-N'-[(E)-pyridin-2-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide

Cat. No.: B11204734
M. Wt: 312.32 g/mol
InChI Key: SHDAJMKLXPJXEV-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazide functional group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves the condensation of a quinoline derivative with a hydrazide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under mild conditions to form the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoline derivatives.

    Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID: A simpler quinoline derivative with similar reactivity.

    2-HYDROXY-N’-[(E)-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE: A compound with a chromone core and similar functional groups.

Uniqueness

4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is unique due to its combination of a quinoline core and a hydrazide functional group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c21-14-11-6-1-2-7-12(11)19-15(22)13(14)16(23)20-18-9-10-5-3-4-8-17-10/h3-5,8-9H,1-2,6-7H2,(H,20,23)(H2,19,21,22)/b18-9+

InChI Key

SHDAJMKLXPJXEV-GIJQJNRQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=CC=N3)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=CC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.